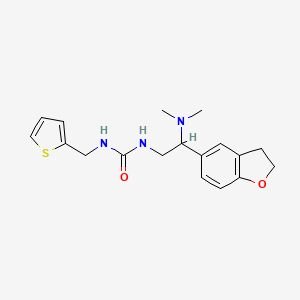

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea

Beschreibung

The compound 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1428370-87-9) is a urea derivative characterized by three key structural motifs:

- Thiophen-2-ylmethyl urea moiety: Introduces sulfur-based aromaticity, which may modulate electronic properties and target binding.

Its molecular formula is C₁₇H₂₂N₃O₂S (derived from CAS data in ), with a molecular weight of 332.44 g/mol (calculated).

Eigenschaften

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-21(2)16(13-5-6-17-14(10-13)7-8-23-17)12-20-18(22)19-11-15-4-3-9-24-15/h3-6,9-10,16H,7-8,11-12H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFXBECJMOWFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety, a dimethylamino ethyl group, and a thiophenyl methyl urea. Its molecular formula is with a molecular weight of approximately 380.44 g/mol.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing urea and thiourea functionalities often exhibit inhibitory effects on various enzymes, including kinases and phosphatases, which are critical in cellular signaling pathways .

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

- Antitumor Activity : Research indicates that compounds with related structures display selective cytotoxicity against cancer cell lines, making them potential candidates for anticancer therapies .

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit potent anticancer properties. For example:

- A related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against various cancer cell lines including non-small lung cancer and ovarian cancer .

Antimicrobial Activity

Compounds with similar structural features have been reported to possess broad-spectrum antimicrobial activity:

- Minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Streptococcus pyogenes were found to be as low as 0.03–0.12 μg/mL .

Study on Antitumor Properties

A study focused on the synthesis and evaluation of urea derivatives indicated that certain compounds exhibited significant antiproliferative effects on U937 cells with IC50 values lower than those of standard chemotherapeutics like etoposide . This suggests the potential for developing new cancer therapies based on this class of compounds.

Research on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiourea derivatives against clinical isolates. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, highlighting their potential use in treating infections caused by multidrug-resistant organisms .

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Urea Derivatives with Varied Aromatic Substituents

- 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)urea (CAS: 1428380-20-4)

- 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea (CAS: 1428359-42-5)

| Parameter | Target Compound | 4-Fluorophenyl Analog | 4-Fluorobenzyl Analog |

|---|---|---|---|

| Substituent | Thiophen-2-ylmethyl | 4-Fluorophenyl | 4-Fluorobenzyl |

| Molecular Weight | 332.44 g/mol | ~325.42 g/mol* | ~339.45 g/mol* |

| Key Features | Sulfur-containing heterocycle | Fluorine-enhanced lipophilicity | Benzyl group for increased stability |

Implications :

Hydroxyl vs. Dimethylamino Substitution

Analog : 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1421465-96-4, )

| Parameter | Target Compound | Hydroxyethyl Analog |

|---|---|---|

| Substituent | Dimethylaminoethyl | Hydroxyethyl |

| Molecular Formula | C₁₇H₂₂N₃O₂S | C₁₆H₁₈N₂O₃S |

| Molecular Weight | 332.44 g/mol | 318.4 g/mol |

| Solubility | Likely higher (basic amine) | Lower (polar hydroxyl) |

Implications :

Morpholino and Trifluoromethyl Analogs (M64/M64HCl, )

Analog: 1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (M64)

| Parameter | Target Compound | M64/M64HCl |

|---|---|---|

| Core Structure | Dihydrobenzofuran + thiophene | Pyridine + trifluoromethylphenyl |

| Substituents | Thiophen-2-ylmethyl | Morpholino, trifluoromethyl |

| Pharmacological Role | Not specified | FAK activator for intestinal repair |

Implications :

- Trifluoromethyl in M64 enhances electronegativity and target affinity but may increase toxicity risks.

- The target compound’s dihydrobenzofuran-thiophene system offers distinct steric and electronic properties compared to M64’s pyridine-morpholino framework .

Thiazole-Containing Urea Derivatives ()

Analog : 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1421465-12-4)

| Parameter | Target Compound | Thiazole Analog |

|---|---|---|

| Heterocycle | Dihydrobenzofuran | Thiazole |

| Substituents | Dimethylaminoethyl | Fluorophenyl, methylthiazole |

| Molecular Weight | 332.44 g/mol | 361.5 g/mol |

Implications :

- Fluorophenyl and methyl groups in the analog may enhance target selectivity and metabolic stability .

Q & A

What are the established synthetic routes for 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea, and what key reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves multi-step procedures:

Dihydrobenzofuran Core Preparation : 2,3-Dihydrobenzofuran derivatives are synthesized via cyclization reactions. For example, hexafluoropropan-2-ol can act as both solvent and catalyst for styrene coupling with phenolic precursors at room temperature .

Urea Linkage Formation : A common approach involves reacting an isocyanate intermediate (e.g., from 2-(dimethylamino)ethylamine) with a thiophenemethyl-substituted amine under inert conditions. Benzoylisothiocyanate or triphosgene may be used to activate the urea-forming step .

Critical Conditions :

- Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane, CH₃CN) improve solubility of intermediates.

- Temperature Control : Reactions often require reflux (e.g., 85°C for 30 minutes in CH₃CN) .

- Catalysts : TMSOTf (trimethylsilyl triflate) enhances nucleophilic substitution efficiency .

Yield Optimization : Purification via column chromatography (silica gel) or recrystallization (ice/water mixtures) is critical to isolate the final product .

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Answer:

Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., dihydrobenzofuran protons at δ 3.2–4.0 ppm, thiophene protons at δ 6.8–7.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals caused by tautomerism or steric effects .

- X-Ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, confirming bond angles and spatial arrangements. For example, dihedral angles between the urea and thiophene groups validate stereoelectronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).

Resolving Contradictions : Discrepancies in carbonyl (C=O) IR stretches (~1640–1680 cm⁻¹) vs. X-ray data may arise from polymorphism. Re-crystallization in alternative solvents (e.g., MeOH/EtOAc) ensures consistent crystal packing .

How can researchers optimize the coupling efficiency between the dihydrobenzofuran and thiophenemethyl moieties?

Answer:

Methodological Strategies :

- Catalyst Screening : TMSOTf or BF₃·Et₂O enhances electrophilic aromatic substitution in thiophene functionalization .

- Protecting Groups : Temporary protection of the dimethylamino group (e.g., Boc) prevents side reactions during coupling .

- Kinetic Monitoring : HPLC or TLC tracks intermediate formation. For example, incomplete coupling may require extended reaction times (24–48 hrs) in CH₃CN at 60–85°C .

Case Study : In analogous urea syntheses, triethylamine neutralizes HCl byproducts, improving reaction homogeneity and yield (70–85%) .

What advanced strategies address challenges in confirming urea linkage formation and stereochemical integrity?

Answer:

Urea Linkage Validation :

- IR Spectroscopy : A sharp C=O stretch at ~1640–1680 cm⁻¹ confirms urea formation. Absence of isocyanate peaks (~2250 cm⁻¹) ensures complete reaction .

- X-Ray Diffraction : Resolves ambiguities in regiochemistry (e.g., N- vs. O-alkylation) by mapping hydrogen bonding between urea NH and adjacent heteroatoms .

Stereochemical Analysis : Chiral HPLC with amylose-based columns separates enantiomers. Circular dichroism (CD) spectra correlate absolute configuration with crystallographic data .

How can researchers design stability studies for this compound under varying pH and temperature conditions?

Answer:

Experimental Design :

pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λmax ~270 nm for urea chromophore) and LC-MS to identify hydrolysis products (e.g., amine fragments) .

Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds (e.g., >150°C).

Light Sensitivity : Expose to UV (254 nm) and track photodegradation products using HPLC-PDA .

Data Interpretation : Degradation kinetics (e.g., first-order rate constants) inform storage recommendations (e.g., inert atmosphere, -20°C) .

What computational methods complement experimental data for structural and electronic analysis?

Answer:

Key Approaches :

- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G(d) level, predicting NMR chemical shifts (error < 0.3 ppm vs. experimental) and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) to correlate with experimental solubility data.

- Docking Studies : Predicts binding affinities for biological targets (e.g., kinase enzymes) using AutoDock Vina .

Validation : Overlay computed and X-ray structures (RMSD < 0.5 Å) ensures model accuracy .

How are SHELX programs applied in refining crystallographic data for this compound?

Answer:

Workflow :

Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : SHELXT auto-traces the structure using direct methods .

Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key commands:

L.S. 10for least-squares refinement.AFIX 137to constrain aromatic H atoms.

Validation : PLATON checks for voids, twinning, and R-factor convergence (<5%) .

Case Study : SHELX successfully resolved disorder in the thiophenemethyl group by partitioning occupancy over two sites .

What purification techniques are most effective for removing byproducts from the final synthesis step?

Answer:

Strategies :

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (Hexane/EtOAc 8:2 → 6:4) removes unreacted amines and isocyanates .

- Recrystallization : Dissolve in hot EtOH and cool to -20°C to isolate pure urea crystals (mp 145–150°C) .

- HPLC Prep : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) separate polar impurities .

Yield Improvement : Sonication during crystallization reduces particle size and enhances purity (>98% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.